5-chloro-2-methoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
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Overview
Description
5-chloro-2-methoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a complex organic compound with potential applications in various fields including chemistry, biology, medicine, and industry. Its structure features a benzenesulfonamide backbone with a chloromethoxy substitution and a quinazolinyl phenyl moiety, making it an intriguing subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide typically involves multiple steps:
Starting Material: : Begins with 2-methoxybenzenesulfonamide.
Chlorination: : Introduction of a chlorine atom at the 5-position using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Quinazolinyl Phenyl Moiety Attachment: : The synthesis of the 2-methyl-4-oxoquinazoline unit involves cyclization reactions, often from anthranilic acid derivatives and methyl ketones.
Coupling Reaction: : Finally, the quinazolinyl phenyl group is attached to the sulfonamide backbone through amide bond formation, typically utilizing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
In industrial settings, the production of this compound can involve the following:
Optimization: : Using flow reactors to streamline the multi-step synthesis process.
Scalable Reagents: : Employing cheaper and readily available reagents.
Quality Control: : Ensuring product purity through chromatographic techniques and automated monitoring systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Though stable, under aggressive conditions, the compound might undergo oxidation at the methoxy group.
Reduction: : The quinazolinyl ketone may be reduced to the corresponding alcohol.
Substitution: : The chloro substituent can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Conditions: : Nucleophiles like amines or thiols in polar solvents.
Major Products
Oxidation: : Formation of sulfone or N-oxide derivatives.
Reduction: : Production of secondary alcohol derivatives.
Substitution: : Yields a variety of substituted benzenesulfonamides.
Scientific Research Applications
5-chloro-2-methoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide has notable applications:
Chemistry: : As a precursor in synthesizing more complex molecules.
Biology: : Studied for its potential enzyme inhibition properties.
Medicine: : Explored for its possible role as an antineoplastic agent.
Industry: : Used in the production of advanced polymeric materials.
Mechanism of Action
The compound exerts its effects primarily through:
Molecular Target: : Binding to specific protein sites, possibly enzymes.
Pathways: : Interfering with signal transduction pathways, affecting cellular processes like proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Other Compounds
Compared to other sulfonamide and quinazoline derivatives, it stands out due to:
Enhanced Stability: : Due to the methoxy and chlorine substituents.
Broader Application Spectrum: : Unique structural combination allows for versatile usage.
List of Similar Compounds
4-amino-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
5-chloro-2-ethoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
There you have it—an in-depth look at the intriguing compound 5-chloro-2-methoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide. Dive deeper into any of these sections, and you'll find a world of fascinating details.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O4S/c1-14-24-19-6-4-3-5-18(19)22(27)26(14)17-10-8-16(9-11-17)25-31(28,29)21-13-15(23)7-12-20(21)30-2/h3-13,25H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSMHTUMNKSBFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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